L-Phenylalanine-d5

Vue d'ensemble

Description

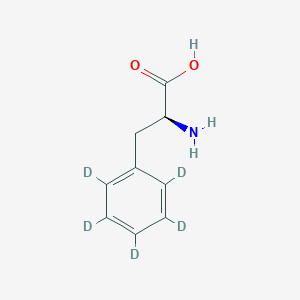

L-Phenylalanine-d5 (C₉H₆D₅NO₂; molecular weight: 170.22 g/mol) is a deuterium-labeled isotopologue of the essential amino acid L-phenylalanine, where five hydrogen atoms on the aromatic phenyl ring are replaced with deuterium . This stable isotope-labeled compound is widely utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative metabolomics, proteomics, and biomarker discovery due to its near-identical chemical properties to unlabeled L-phenylalanine, coupled with distinct mass spectral characteristics . Its high isotopic purity (≥98%) ensures minimal interference from endogenous analytes, enabling precise quantification in complex biological matrices such as plasma, urine, and tissues .

Structurally, the deuterium atoms are positioned at the 2, 3, 4, 5, and 6 positions of the phenyl ring, as indicated by its synonym "Phenylalanine-2,3,4,5,6-d₅" . This labeling strategy preserves the molecule’s stereochemical integrity and functional groups, ensuring compatibility with enzymatic and chromatographic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine-d5 typically involves the deuteration of L-phenylalanine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O), and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium .

Analyse Des Réactions Chimiques

Types of Reactions: L-Phenylalanine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated derivatives.

Reduction: It can be reduced under specific conditions to yield deuterated analogs.

Substitution: The deuterium atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions are typically deuterated analogs of the original compound, which retain the deuterium atoms in the phenyl ring .

Applications De Recherche Scientifique

Metabolic Studies

L-Phenylalanine-d5 serves as a tracer in metabolic studies to understand amino acid metabolism and protein synthesis. Researchers use gas chromatography/mass spectrometry (GC/MS) techniques to measure the enrichment levels of d5-phenylalanine in biological samples. For instance, a method was developed to determine low levels of d5-phenylalanine enrichment in muscle-protein hydrolysates, allowing for precise measurements even at low concentrations (0.002-0.09 atom percent excess) .

Case Study: Protein Synthesis Measurement

In a study involving human subjects, d5-phenylalanine was administered to assess its incorporation into tissue proteins. The results demonstrated that this isotope could effectively trace protein synthesis rates, providing insights into metabolic health and the effects of dietary changes on protein metabolism .

Nutritional Research

This compound is extensively used in nutritional research to examine the effects of dietary proteins on amino acid profiles in milk and meat production. A notable study involved infusing dairy cows with L-[ring-d5]phenylalanine to evaluate its impact on milk yield and protein content.

Data Table: Effects on Dairy Cows

| Parameter | Control Group | d5-Phenylalanine Group |

|---|---|---|

| Average Milk Yield (kg/d) | 43.2 ± 2.0 | 46.7 ± 3.6 |

| Average Protein Yield (g/d) | 1399 ± 97 | 1458 ± 50 |

| Infusion Duration (hours) | N/A | 72 |

This study showed that d5-phenylalanine infusion led to increased milk and protein yields, highlighting its potential in optimizing dairy production practices .

Protein Expression Studies

In proteomics, this compound is utilized for labeling peptides to quantify protein expression levels via mass spectrometry (MS). The incorporation of stable isotopes allows for accurate quantification of proteins in complex biological samples.

Application Example: Isotope-Labeled Peptides

This compound can be used to synthesize isotope-labeled peptides that are crucial for studying post-translational modifications and protein interactions in various biological systems . This application is particularly valuable in understanding disease mechanisms and developing therapeutic strategies.

Clinical Research

The clinical applications of this compound extend to understanding disorders related to amino acid metabolism, such as phenylketonuria (PKU). By using stable isotope tracers, researchers can investigate how individuals with PKU metabolize phenylalanine and assess the effectiveness of dietary interventions.

Case Study: PKU Management

In clinical trials, this compound has been used to monitor metabolic responses in PKU patients undergoing dietary treatment. The isotopic labeling helps track phenylalanine levels and optimize dietary plans for better management of the disorder .

Mécanisme D'action

The mechanism of action of L-Phenylalanine-d5 involves its incorporation into metabolic pathways where it mimics the behavior of L-phenylalanine. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to study the dynamics of phenylalanine metabolism. The compound interacts with enzymes and molecular targets in a manner similar to L-phenylalanine, but the presence of deuterium can affect reaction rates and pathways .

Comparaison Avec Des Composés Similaires

Structural and Isotopic Differences

Deuterated amino acids vary in the number and position of deuterium substitutions, influencing their utility in specific applications. Key comparisons include:

Key Observations :

- Positional Specificity : Unlike aliphatic deuterated standards (e.g., L-Alanine-d4), this compound’s aromatic deuterium substitution minimizes isotopic exchange and ensures stability in acidic/basic conditions .

- Stereochemical Integrity: The L-configuration is critical for mimicking endogenous phenylalanine in biological systems, whereas racemic mixtures (e.g., Dthis compound HCl) are unsuitable for targeted metabolomics .

Analytical Performance in LC-MS/MS

This compound exhibits distinct advantages over non-deuterated and alternative labeled standards:

- Co-elution Avoidance : Its +5 Da mass shift prevents overlap with unlabeled phenylalanine, reducing ion suppression/enhancement effects .

- Matrix Tolerance: Demonstrates robust performance in plasma, urine, and tissue homogenates, outperforming non-isotopic ISs like L-2-chlorophenylalanine, which may interact unpredictably with analytes .

Activité Biologique

L-Phenylalanine-d5 is a deuterated form of the essential amino acid L-phenylalanine, which is critical for protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of deuterium in this compound enhances its stability and can be utilized in various biochemical research applications, particularly in metabolic studies and tracer experiments.

This compound exhibits several biological activities primarily due to its role as a precursor in neurotransmitter synthesis. Its competitive antagonism at the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) has been documented, with a binding constant (KB) of 573 μM, indicating its potential influence on synaptic plasticity and neuroprotection . Additionally, this compound acts as an antagonist for the α2δ subunit of voltage-dependent calcium channels, with an inhibition constant (Ki) of 980 nM .

Neurotransmitter Synthesis

The conversion of L-Phenylalanine into tyrosine is catalyzed by the enzyme phenylalanine hydroxylase. Tyrosine is subsequently converted into dopamine, norepinephrine, and epinephrine through a series of enzymatic reactions. This pathway is crucial for maintaining normal cognitive function and mood regulation. Studies have indicated that supplementation with L-Phenylalanine can enhance dopamine levels, potentially benefiting conditions associated with dopamine deficiency, such as depression and Parkinson's disease .

Case Studies

- Reward Deficiency Syndrome (RDS) : A study proposed the combination of D-Phenylalanine and N-acetyl-L-cysteine (NAC) to treat RDS by enhancing dopamine release in the brain's reward circuitry. This combination was hypothesized to stabilize dopamine levels through different mechanisms, suggesting potential therapeutic applications for L-Phenylalanine derivatives in addiction treatment .

- Pain Management : Research involving D-Phenylalanine indicated its role in increasing nociceptive thresholds in animal models, which was reversible with naloxone. This suggests that phenylalanine derivatives may have analgesic properties through endorphin modulation .

Pharmacokinetics

The pharmacokinetics of this compound may differ from its non-deuterated counterpart due to the isotopic labeling. Studies utilizing deuterated amino acids have shown altered metabolic pathways and improved tracking in biological systems, allowing for more precise evaluations of amino acid metabolism in vivo.

Table: Biological Activities of this compound

Summary of Findings

Research indicates that this compound plays a significant role in neurotransmitter synthesis and modulation. Its antagonistic effects on NMDA receptors suggest potential applications in neurodegenerative diseases where glutamate excitotoxicity is a concern. Furthermore, its involvement in pain management highlights its therapeutic potential beyond traditional amino acid roles.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing L-Phenylalanine-d5 with high isotopic purity?

- Methodological Answer : Synthesis of this compound requires deuterium incorporation at specific positions (e.g., aromatic or aliphatic sites) to minimize isotopic scrambling. Techniques like acid-catalyzed exchange in D2O or enzymatic methods using deuterated precursors are common. Isotopic purity (>98%) should be verified via <sup>2</sup>H NMR or mass spectrometry (MS), with protocols adapted from deuterated amino acid synthesis literature .

Q. How is this compound characterized to confirm structural integrity and isotopic labeling efficiency?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm backbone structure; <sup>2</sup>H NMR to quantify deuterium incorporation.

- High-Resolution Mass Spectrometry (HRMS) : Detect mass shifts (+5 Da) and isotopic distribution patterns.

- Chromatography (HPLC/UPLC) : Ensure no unlabeled contaminants are present. Reference protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility .

Q. What are the primary applications of this compound in tracer studies for metabolic pathway analysis?

- Methodological Answer : this compound is used in <sup>13</sup>C or <sup>2</sup>H metabolic flux analysis (MFA) to track phenylalanine utilization in protein synthesis or neurotransmitter production. Key steps include:

- Cell Culture : Optimize deuterium concentration to avoid toxicity (e.g., <5% v/v in media).

- Sampling : Quench metabolism at multiple timepoints for dynamic flux profiling.

- Data Normalization : Correct for natural isotope abundance using software like IsoCor or MetaQuant .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using this compound as a competitive antagonist in glutamate receptor studies?

- Methodological Answer : Deuterium labeling may alter binding kinetics due to isotopic mass effects. To address discrepancies:

- Control Experiments : Compare unlabeled vs. deuterated L-Phenylalanine in dose-response assays (e.g., IC50 for NMDAR inhibition).

- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bonding or steric interactions at receptor binding sites.

- Statistical Analysis : Use ANOVA or Bayesian modeling to assess significance of isotopic effects .

Q. What experimental design strategies minimize isotopic interference in <sup>2</sup>H-labeled this compound studies involving cell membranes?

- Methodological Answer : Deuterium can affect membrane permeability and protein folding. Mitigation strategies include:

- Short Incubation Times : Limit exposure to reduce metabolic incorporation artifacts.

- Parallel Isotopologs : Use L-Phenylalanine-d8 or -<sup>15</sup>N for cross-validation.

- Lipidomics Profiling : Monitor membrane lipid composition via LC-MS to detect deuterium-induced changes .

Q. How should researchers optimize protocols for this compound use in in vivo neurological studies to ensure data reproducibility?

- Methodological Answer : Standardize:

- Dosing : Calculate molar equivalents based on deuterium content (e.g., adjust for molecular weight differences).

- Tissue Sampling : Freeze tissues in liquid N2 to halt enzymatic degradation of labeled compounds.

- Data Reporting : Include isotopic purity, solvent systems, and batch-specific MS/MS validation in supplementary materials .

Q. Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing metabolic flux data derived from this compound experiments?

- Methodological Answer : Use:

- Isotopomer Spectral Analysis (ISA) : Quantify fractional synthesis rates in protein turnover studies.

- Principal Component Analysis (PCA) : Identify outliers in multi-omics datasets (e.g., proteomics + metabolomics).

- Error Propagation Models : Account for MS instrument variability (e.g., ±0.1 Da resolution limits) .

Q. How can isotopic dilution effects be quantified when this compound is administered in complex biological matrices?

- Methodological Answer : Apply:

- Standard Addition Method : Spike known quantities of deuterated standard into samples pre- and post-extraction.

- Calibration Curves : Use synthetic deuterated internal standards (e.g., L-Phenylalanine-d10) to correct for matrix effects .

Q. Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to studies using deuterated compounds like this compound in animal models?

- Methodological Answer : Follow institutional protocols for:

- Deuterium Toxicity Screening : Conduct pilot studies to establish safe dosing thresholds.

- Waste Disposal : Segregate deuterated waste to prevent environmental isotopic contamination.

- Data Transparency : Publish raw MS spectra and NMR files in repositories like Zenodo or Figshare .

Q. How can researchers ensure reproducibility when sharing protocols involving this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Include exact deuterium positions, synthetic routes, and purity certificates.

- Code Sharing : Provide scripts for flux analysis (e.g., Python/R packages).

- Peer Review : Pre-register methods on platforms like Protocols.io .

Q. Tables

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Purpose | Critical Parameters |

|---|---|---|

| <sup>2</sup>H NMR | Isotopic purity | Magnetic field ≥500 MHz, D2O solvent |

| HRMS | Mass verification | Resolution >30,000; ESI or MALDI ionization |

| HPLC | Purity check | C18 column, 0.1% TFA in mobile phase |

Table 2 : Common Pitfalls in Deuterated Compound Studies

| Issue | Mitigation Strategy |

|---|---|

| Isotopic scrambling | Use low-pH synthesis conditions |

| Metabolic toxicity | Limit deuterium concentration to <5% v/v |

| Data variability | Normalize to internal standards |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-HRVDQBBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315572 | |

| Record name | L-Phenyl-d5-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56253-90-8 | |

| Record name | L-Phenyl-d5-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentadeutero-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenyl-d5-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.